molecular formula C7H8ClF2NO B13697195 o-(3,5-Difluorobenzyl)hydroxylamine hydrochloride

o-(3,5-Difluorobenzyl)hydroxylamine hydrochloride

Cat. No.: B13697195
M. Wt: 195.59 g/mol
InChI Key: CKGIITMBWCAFOY-UHFFFAOYSA-N
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Description

o-(3,5-Difluorobenzyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C7H8ClF2NO and a molecular weight of 195.59 g/mol . This compound is characterized by the presence of a hydroxylamine group attached to a benzyl ring substituted with two fluorine atoms at the 3 and 5 positions. It is commonly used in research and industrial applications due to its unique chemical properties.

Properties

Molecular Formula

C7H8ClF2NO

Molecular Weight

195.59 g/mol

IUPAC Name

O-[(3,5-difluorophenyl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C7H7F2NO.ClH/c8-6-1-5(4-11-10)2-7(9)3-6;/h1-3H,4,10H2;1H

InChI Key

CKGIITMBWCAFOY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)CON.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-(3,5-Difluorobenzyl)hydroxylamine hydrochloride typically involves the reaction of 3,5-difluorobenzyl chloride with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions: o-(3,5-Difluorobenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride: This compound has a similar structure but with five fluorine atoms on the benzyl ring.

    o-(3,4-Difluorobenzyl)hydroxylamine hydrochloride: This compound has fluorine atoms at the 3 and 4 positions instead of 3 and 5.

Uniqueness: o-(3,5-Difluorobenzyl)hydroxylamine hydrochloride is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and interaction with other molecules. This makes it particularly useful in certain synthetic and analytical applications where other similar compounds may not be as effective .

Biological Activity

O-(3,5-Difluorobenzyl)hydroxylamine hydrochloride is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, particularly focusing on its role as an enzyme inhibitor and its antimicrobial properties.

Chemical Structure and Properties

The molecular formula of o-(3,5-Difluorobenzyl)hydroxylamine is C8_{8}H8_{8}F2_{2}N1_{1}O1_{1}·HCl, with a molecular weight of approximately 175.14 g/mol. The presence of two fluorine atoms on the benzene ring significantly influences both its chemical reactivity and biological activity. Hydroxylamines are known for their ability to participate in nucleophilic substitution reactions, which can lead to various biological effects.

Research indicates that o-(3,5-Difluorobenzyl)hydroxylamine and its derivatives exhibit biological activities primarily as potential inhibitors of enzymes involved in metabolic pathways. Notably, studies have shown that certain hydroxylamine derivatives can inhibit indoleamine 2,3-dioxygenase (IDO1) , an enzyme implicated in immune regulation and cancer progression. The fluorinated structure enhances the compound's potency and selectivity as an inhibitor compared to non-fluorinated analogs .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of hydroxylamine derivatives, including o-(3,5-Difluorobenzyl)hydroxylamine. In a screening against various bacterial strains, it was found that hydroxylamines can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa , with minimum inhibitory concentrations (MICs) determined to evaluate their effectiveness .

Table 1: Antimicrobial Activity of Hydroxylamine Derivatives

Compound NameBacterial StrainMIC (μg/mL)Reference
O-(3,5-Difluorobenzyl)hydroxylamineStaphylococcus aureus<60
O-(3,5-Difluorobenzyl)hydroxylamineEscherichia coli<80
O-(3,5-Difluorobenzyl)hydroxylaminePseudomonas aeruginosa<40

Case Studies

A case study on the use of hydroxylamines as antibacterial agents highlighted their effectiveness against drug-resistant strains. For example, a derivative similar to o-(3,5-Difluorobenzyl)hydroxylamine showed promising results against Bacillus anthracis with an MIC of <60 μg/mL. This indicates the potential for developing new antibacterial therapies based on hydroxylamines .

Structure-Activity Relationship (SAR)

The biological activity of hydroxylamines is influenced by their structural modifications. For instance, the introduction of halogen atoms at specific positions on the aromatic ring has been shown to enhance inhibitory potency against IDO1. The meta position is particularly beneficial for increasing activity compared to other substitutions .

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